N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a structurally complex molecule featuring a triazole core linked to a piperazine-carboxyl moiety and substituted phenyl groups. Its design combines pharmacophores commonly associated with antifungal and CNS-targeting agents. The ethylphenyl and methylphenyl substituents likely modulate lipophilicity and receptor binding, while the triazole-piperazine scaffold may contribute to interactions with enzymes such as cytochrome P450 (CYP) isoforms .
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-3-17-7-9-18(10-8-17)23-21-20(24-26-25-21)22(29)28-13-11-27(12-14-28)19-6-4-5-16(2)15-19/h4-10,15,20-21,23-26H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVNRUOMSMXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention due to its potential biological activities. Structurally, it belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H30N6O
- Molecular Weight : 394.5 g/mol
- CAS Number : 1291867-59-8
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1291867-59-8 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Modulation of Enzymatic Activity : This compound has been shown to modulate enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. By influencing PKM2 activity, it may affect cellular energy production and proliferation rates in tumor cells .
- Antimicrobial Properties : Triazole derivatives have been reported to exhibit antimicrobial activities against a range of pathogens. Initial studies suggest that this compound may possess moderate to good activity against various bacteria and fungi .
- Neuropharmacological Effects : Given its piperazine moiety, this compound may also exhibit neuropharmacological effects similar to other piperazine derivatives, potentially influencing neurotransmitter systems .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. The findings indicated that this compound demonstrated significant inhibitory effects against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent .
Case Studies
In a recent case study involving cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that it inhibited cell proliferation in a dose-dependent manner across various cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings highlight the potential of this compound as an anticancer agent .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that suggest its potential use in therapeutic applications:
Antitumor Activity
Research indicates that compounds containing a triazole ring often display significant antitumor properties. The presence of the triazole structure in N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine may enhance its efficacy against various cancer cell lines.
Table 1: Antitumor Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | MCF-7 | <10 |
Anticonvulsant Activity
Given the structural similarities with known anticonvulsants, this compound may also exhibit efficacy in treating seizure disorders. Studies on related piperazine derivatives have shown that structural modifications can significantly enhance anticonvulsant properties.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Research has highlighted the importance of optimizing these synthetic pathways to enhance yield and purity.
Case Studies
Several studies have explored the pharmacological applications of triazole derivatives similar to this compound:
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibit significant anticancer activity against multiple cancer types. The study found that specific modifications to the triazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Neurological Effects
Another research effort investigated the anticonvulsant properties of piperazine derivatives, revealing that certain structural modifications led to improved efficacy in animal models of epilepsy. This suggests that compounds like this compound could be promising candidates for further development as anticonvulsants.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,3-triazole core undergoes nucleophilic substitution under basic conditions. The NH group at position 1 participates in deprotonation-driven reactions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | N1-alkylated triazole derivatives | 65–78% |
| Arylation | CuI, Et₃N, DMSO, 100°C | Aryl-substituted triazoles | 55–70% |
These reactions are facilitated by the electron-deficient nature of the triazole ring, enabling attack by alkyl halides or aryl boronic acids.
Acylation of the Piperazine and Amine Groups
The secondary amine in the piperazine ring and the aniline group react with acylating agents:
| Reagent | Conditions | Site Modified | Outcome |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, RT, 12h | Piperazine nitrogen | N-acetylpiperazine derivative |
| Benzoyl chloride | Pyridine, reflux, 6h | Aniline group | N-benzoylated product |
Steric hindrance from the 3-methylphenyl group on the piperazine reduces acylation efficiency at this site compared to the aniline group.
Oxidation Reactions
The triazole ring and ethylphenyl group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 3h | Triazole ring cleavage | Forms carboxylic acid derivatives |
| H₂O₂ (catalytic Fe³⁺) | EtOH, RT, 24h | Ethyl → hydroxyethyl oxidation | Partial conversion (~40%) |
Oxidation pathways depend on reaction pH and temperature, with acidic conditions favoring ring degradation.
Cycloaddition with Alkynes
The triazole participates in Huisgen-type cycloadditions under copper catalysis:
These reactions exploit the compound’s azide-like reactivity, forming stable triazole linkages .
Mannich and Schiff Base Formation
The primary amine group forms Schiff bases and Mannich derivatives:
Schiff base formation is pH-sensitive, requiring mildly acidic conditions (pH 5–6) for optimal imine bond stability .
pH-Dependent Reactivity
The compound’s behavior varies significantly with pH:
| pH Range | Dominant Reaction | Key Functional Group |
|---|---|---|
| 2–4 | Protonation of piperazine → reduced nucleophilicity | Piperazine (pKa ~9.8) |
| 7–9 | Deprotonation of triazole NH → enhanced alkylation | Triazole NH (pKa ~10.2) |
| >10 | Hydrolysis of amide bonds | Piperazine-carbonyl linkage |
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Relative Rate | Key Citations |
|---|---|---|---|
| Triazole NH | Alkylation | High | |
| Piperazine NH | Acylation | Moderate | |
| Aniline NH | Electrophilic substitution | Low |
Degradation Pathways
-
Thermal Decomposition : Above 200°C, the compound degrades into 3-methylphenylpiperazine and triazole-carboxamide fragments.
-
Photolytic Cleavage : UV exposure (254 nm) induces homolytic cleavage of the C–N bond in the piperazine-carbonyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Structural Differences : The chloro-substituted phenyl group replaces the ethylphenyl moiety in the target compound (Figure 1).
- Bioactivity: Chlorophenyl derivatives are often associated with enhanced antimicrobial activity due to electronegativity and steric effects .
- Commercial Availability : Available from Life Chemicals in milligram quantities (priced at $54–$119 per 1–30 mg), indicating research-scale accessibility .
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Structural Similarities : Both compounds feature triazole and piperazine moieties. PC945 includes a difluorophenyl group and a tetrahydrofuran ring, optimizing it for inhaled antifungal delivery.
- Pharmacological Differences: Target: PC945 inhibits lanosterol 14α-demethylase (CYP51A1), a key enzyme in ergosterol biosynthesis, with potent activity against Aspergillus fumigatus . Bioavailability: PC945 is designed for localized lung action with minimal systemic exposure, whereas the ethylphenyl analog’s pharmacokinetics remain uncharacterized .
- Efficacy : PC945 demonstrates efficacy against itraconazole-resistant isolates, highlighting the role of fluorine substituents in overcoming resistance .
Triazole-Thiazole Hybrids
- Examples :
- 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
- 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- Structural Contrasts : Thiazole rings replace the piperazine-carboxyl group, introducing sulfur-based heterocycles.
- Bioactivity : These hybrids exhibit broad-spectrum antimicrobial properties, suggesting that the triazole-thiazole combination enhances target engagement .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Role of Piperazine : Piperazine derivatives are frequently used to enhance solubility and CNS penetration. In PC945, piperazine facilitates binding to CYP51A1’s active site .
- Triazole Importance : The 1,2,3-triazole group in the target compound may enable hydrogen bonding with biological targets, analogous to its role in antifungal azoles .
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
